Pinidine

Stereochemistry Natural Product Chemistry Absolute Configuration

Pinidine, designated as (2R,6R)-2-methyl-6-[(1E)-prop-1-en-1-yl]piperidine , is a naturally occurring piperidine alkaloid primarily isolated from Pinus (pine) species. Structurally, it belongs to the cis-2,6-dialkylpiperidine subclass, distinguished by a specific (2R,6R) absolute configuration.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 501-02-0
Cat. No. B1234125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinidine
CAS501-02-0
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC=CC1CCCC(N1)C
InChIInChI=1S/C9H17N/c1-3-5-9-7-4-6-8(2)10-9/h3,5,8-10H,4,6-7H2,1-2H3/b5-3+/t8-,9+/m1/s1
InChIKeyCXQRNYIKPJXYLU-ZHBVTVBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinidine (CAS 501-02-0): A Cis-2,6-Disubstituted Piperidine Alkaloid with Defined Stereochemistry and Polyketide Origin for Research and Industrial Selection


Pinidine, designated as (2R,6R)-2-methyl-6-[(1E)-prop-1-en-1-yl]piperidine [1], is a naturally occurring piperidine alkaloid primarily isolated from Pinus (pine) species [2]. Structurally, it belongs to the cis-2,6-dialkylpiperidine subclass, distinguished by a specific (2R,6R) absolute configuration [3]. As a polyketide-derived alkaloid [4], pinidine is a colorless liquid with characteristic laevorotatory optical activity [α]D ~ -10.5° (c 1.88, EtOH) , presenting unique stereoelectronic properties that influence its biological interactions and synthetic utility.

Why Pinidine (CAS 501-02-0) Cannot Be Simply Substituted by Other 2,6-Disubstituted Piperidines


Substituting pinidine with a generic 2,6-dialkylpiperidine is scientifically unsound due to distinct stereochemical and functional constraints. Pinidine's cis-(2R,6R) configuration and E-propenyl side chain [1] dictate its specific biological profile, including its role as a major alkaloid constituent in Pinus ponderosa [2] and its documented teratogenic activity linked to bovine pine needle abortion [3]. In contrast, structurally similar compounds like dihydropinidine (saturated propyl analog) and solenopsin A (trans-configuration with long alkyl chain) exhibit divergent activities, such as antifeedant effects against Hylobius abietis [4] or potent angiogenesis inhibition [5]. The following evidence demonstrates that pinidine's quantifiable differentiation is not merely structural but directly impacts experimental outcomes and application suitability.

Pinidine (CAS 501-02-0): Direct Comparative Data for Scientific Selection Against Key Analogs


Stereochemical and Conformational Differentiation: Pinidine (cis-2R,6R) vs. Solenopsin A (trans-2R,6S) vs. Dihydropinidine (cis-2R,6S)

Pinidine is characterized by a cis-(2R,6R) configuration with an E-propenyl substituent, as established by chemical degradation and spectroscopic methods [1]. This contrasts sharply with dihydropinidine (cis-2R,6S or cis-2S,6R depending on enantiomer), which features a saturated propyl chain [2], and solenopsin A (trans-2R,6S), which possesses a long undecyl chain [3]. The stereochemical difference is critical: Pinidine's cis arrangement is typical of pine-derived alkaloids, whereas spruce species contain both cis and trans isomers [4]. This stereochemical divergence directly influences biological activity; for example, pinidine's teratogenicity is associated with cis-disubstitution, a feature not present in trans-analogs like epidihydropinidine [5].

Stereochemistry Natural Product Chemistry Absolute Configuration

Quantified Antifeedant Activity: Dihydropinidine vs. Cypermethrin Baseline; Pinidine as Biosynthetic Precursor

While pinidine itself has not been directly tested in field antifeedant assays, its reduced analog, (±)-dihydropinidine, demonstrated high antifeedant activity comparable to the commercial insecticide cypermethrin against the pine weevil (Hylobius abietis) in field trials [1]. Pinidine serves as a key biosynthetic precursor and structural scaffold for these antifeedant compounds [2]. In a no-choice laboratory assay, (±)-dihydropinidine significantly reduced pine weevil feeding at concentrations as low as 0.1% w/w, with no significant difference between enantiomers [3]. Pinidine's distinct E-propenyl side chain may confer different volatility and receptor binding properties compared to the fully saturated dihydropinidine, though direct comparative data for pinidine is not available in the open literature.

Antifeedant Pest Management Agrochemical

Toxicity and Teratogenicity: Pinidine Implicated in Livestock Abortions; Differential Activity Among Piperidine Alkaloids

Pinidine has been implicated as a major toxic constituent in Ponderosa pine (Pinus ponderosa) needles responsible for premature parturition and fetal abortion in cattle [1]. While a specific LD50 for pinidine is not available in the public literature, a mixture of piperidine alkaloids from P. ponderosa, of which pinidine is the predominant component, proved highly teratogenic in a frog embryo teratogenesis assay (FETAX) [2]. In contrast, structurally related alkaloids like coniine and γ-coniceine exhibit distinct toxicological profiles, primarily affecting the neuromuscular system [3]. The cis-configuration and unsaturation in pinidine are hypothesized to be critical for its specific teratogenic mechanism, which differs from the acute neurotoxicity of coniine [4].

Toxicology Veterinary Science Natural Product Toxicity

Physicochemical Properties and Optical Purity: Pinidine vs. Dihydropinidine

Pinidine is a colorless liquid with a boiling point of 176-177°C at 751 Torr [1], a density of 0.879±0.06 g/cm³ (predicted) , and a pKa of 10.30±0.10 (predicted) . Its laevorotatory optical rotation [α]D -10.5° (c 1.88, EtOH) is a key differentiator from dihydropinidine, which exhibits a significantly lower optical rotation (approximately -2° to -3° under similar conditions) due to the cancelation effect of opposite configurations at the two chiral centers [2]. This low rotation in dihydropinidine complicates enantiomeric purity assessment, whereas pinidine's higher rotation facilitates more accurate optical purity determination.

Physicochemical Properties Quality Control Analytical Chemistry

Pinidine (CAS 501-02-0): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Analytical Standard for Pine Needle Toxicity Studies and Livestock Poisoning Diagnostics

Pinidine serves as a critical analytical reference standard for quantifying piperidine alkaloid content in Pinus ponderosa and related species. Its confirmed presence as a major alkaloid [1] and documented association with bovine teratogenicity [2] make it indispensable for developing and validating GC-MS or LC-MS methods used in veterinary toxicology and ecological risk assessment. Researchers studying pine needle abortion require pinidine of high stereochemical purity to establish reliable dose-response relationships and differentiate its effects from co-occurring alkaloids like piperidine and euphococcinine [3].

Chiral Building Block for Asymmetric Synthesis of Bioactive Piperidines

Pinidine's defined cis-(2R,6R) stereochemistry makes it a valuable chiral starting material or synthetic target for constructing more complex piperidine alkaloids. As demonstrated in multiple asymmetric syntheses [4], pinidine and its enantiomer can be accessed via stereoselective routes, providing a platform for preparing analogs with potential antifeedant, antimicrobial, or cytotoxic activities. For medicinal chemists and process chemists, pinidine offers a well-characterized scaffold with established methods for both enantioselective synthesis and stereochemical assignment [5].

Chemical Ecology Research on Conifer-Insect Interactions

Pinidine's role as a dominant alkaloid in ponderosa pine [1] and its structural relationship to potent antifeedants like dihydropinidine [6] position it as a key compound for investigating conifer chemical defense. Researchers can use pinidine as a standard to monitor seasonal and environmental variation in alkaloid profiles, assess its impact on insect herbivory (e.g., pine weevil, budworm), and study biosynthetic pathway regulation in response to stress [7]. Pinidine's distinct physicochemical properties (e.g., volatility) may also influence its ecological role compared to more saturated analogs.

Reference Compound for Pharmacophore Modeling and Virtual Screening of Polyketide Alkaloids

Pinidine's polyketide origin [8] and unique 2,6-disubstituted piperidine core provide a valuable template for computational chemistry studies. Its inclusion in an in silico screening campaign for PARP inhibitors [9], though without reported quantitative binding data, highlights its potential as a scaffold for developing novel anticancer leads. Pinidine can be used to build and validate pharmacophore models for piperidine alkaloids, aiding in the virtual screening of natural product libraries for specific biological targets.

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